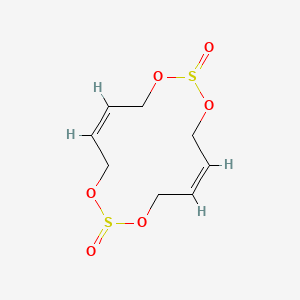
2-Butynylene sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynylene sulfite is an organosulfur compound with a unique structure that includes both a sulfite group and a butynylene group
Métodos De Preparación
The synthesis of 2-Butynylene sulfite typically involves the reaction of butynylene compounds with sulfite reagents. One common method is the reaction of butynylene glycol with sulfur trioxide or sulfur dioxide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-Butynylene sulfite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfates, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfite group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfite group with other functional groups, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butynylene sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfite esters and sulfonates.
Biology: This compound can be used to study the effects of sulfite groups on biological molecules and pathways.
Medicine: Research is ongoing into the potential use of this compound in drug development, particularly for its ability to modify proteins and other biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Butynylene sulfite involves its ability to interact with various molecular targets through its sulfite group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The butynylene group can also participate in reactions, adding further complexity to the compound’s interactions.
Comparación Con Compuestos Similares
2-Butynylene sulfite can be compared with other sulfite-containing compounds, such as:
Sodium sulfite: A simple inorganic sulfite used in various industrial applications.
Dimethyl sulfite: An organic sulfite used as a reagent in organic synthesis.
Butynylene glycol: A related compound that lacks the sulfite group but shares the butynylene structure
Propiedades
Número CAS |
74039-55-7 |
|---|---|
Fórmula molecular |
C8H12O6S2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(5Z,12Z)-1,3,8,10-tetraoxa-2λ4,9λ4-dithiacyclotetradeca-5,12-diene 2,9-dioxide |
InChI |
InChI=1S/C8H12O6S2/c9-15-11-5-1-2-6-12-16(10)14-8-4-3-7-13-15/h1-4H,5-8H2/b2-1-,4-3- |
Clave InChI |
QNTDGNSZBZTPPR-LOKDLIDFSA-N |
SMILES isomérico |
C/1OS(=O)OC/C=C\COS(=O)OC/C=C1 |
SMILES canónico |
C1C=CCOS(=O)OCC=CCOS(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


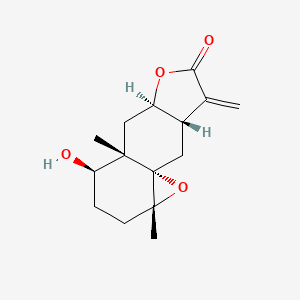
silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
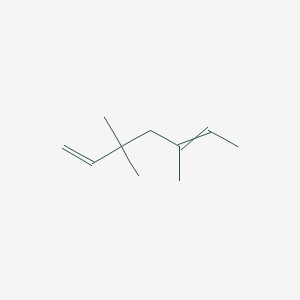

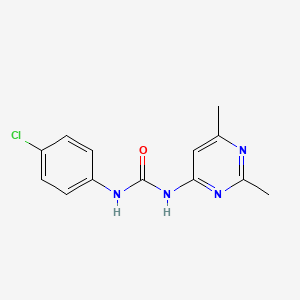
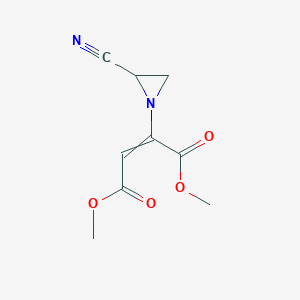
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
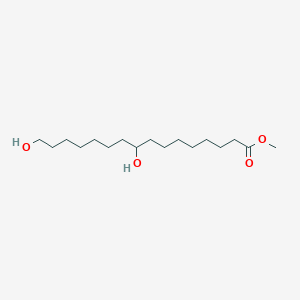

![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
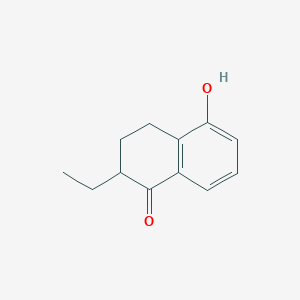
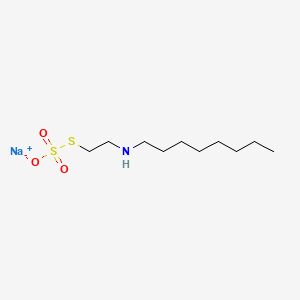
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
